N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-((difluoromethyl)sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-2-(difluoromethylsulfonyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F2N2O5S2/c18-17(19)27(23,24)15-4-2-1-3-14(15)16(22)20-11-12-7-9-21(10-8-12)28(25,26)13-5-6-13/h1-4,12-13,17H,5-11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEAALQMORBJQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C3=CC=CC=C3S(=O)(=O)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F2N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-((difluoromethyl)sulfonyl)benzamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This compound's unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.
The compound's chemical structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C17H22F2N2O4S2 |
| Molecular Weight | 402.5 g/mol |
| CAS Number | 1235358-39-0 |
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The compound is believed to act as an inhibitor of specific kinases, which are critical in various signaling pathways associated with cell proliferation and survival.
Biological Activity
Research indicates that this compound exhibits several pharmacological activities:
- Anti-inflammatory Activity : Preliminary studies suggest that the compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play significant roles in inflammation and pain pathways. This inhibition could lead to reduced inflammatory responses in various models.
- Antitumor Properties : There is emerging evidence that compounds with similar structural motifs have shown promise in cancer treatment by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms, including the modulation of the cell cycle .
- Antimicrobial Activity : The sulfonamide group is known for its antimicrobial properties, and derivatives like this compound may exhibit activity against a range of bacterial strains, potentially serving as a scaffold for developing new antibiotics.
Case Studies
Several studies have explored the biological effects of related compounds:
- In Vitro Studies : A study evaluating the structure-activity relationship (SAR) of sulfonamide derivatives found that modifications to the piperidine ring significantly influenced COX inhibition potency, suggesting that similar modifications could enhance the efficacy of this compound against inflammatory conditions .
- Animal Models : In vivo studies using rodent models demonstrated that similar compounds led to significant reductions in tumor size when administered at specific dosages, indicating potential effectiveness in cancer therapy .
Comparative Analysis
To further understand the biological activity of this compound, a comparison with other sulfonamide derivatives is useful:
| Compound Name | Biological Activity | Remarks |
|---|---|---|
| N-(4-chlorophenyl)benzenesulfonamide | Antimicrobial | Broad-spectrum activity |
| 1,3-Diarylpyrazolyl-acylsulfonamides | Anti-tuberculosis | Effective against Mycobacterium spp. |
| N-(cyclopropylsulfonyl)piperidin derivatives | Potential anti-inflammatory | Modulates COX enzymes |
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-((difluoromethyl)sulfonyl)benzamide typically involves multi-step chemical processes. The initial steps usually include the formation of the piperidine derivative followed by the introduction of sulfonyl groups. The compound's unique structure, characterized by a cyclopropylsulfonyl moiety and a difluoromethyl group, contributes to its distinct pharmacological properties.
Enzyme Inhibition
Research has indicated that this compound exhibits inhibitory activity against various enzymes, making it a candidate for treating conditions such as cancer and inflammation. For instance, studies have shown that sulfonamide derivatives can inhibit carbonic anhydrase and other related enzymes, which are crucial in cancer metabolism and progression .
Anticancer Potential
The compound has been evaluated for its anticancer properties through in vitro studies on human cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells, making it a potential lead compound for further development in cancer therapy .
Therapeutic Implications
The unique structural features of this compound enhance its pharmacological profile, suggesting several therapeutic applications:
- Antitumor Agents : With demonstrated cytotoxic activity against various cancer cell lines, this compound could be developed into a novel anticancer drug.
- Anti-inflammatory Drugs : Given its enzyme inhibition properties, it may also have applications in treating inflammatory diseases.
Case Study: Anticancer Activity
A study conducted on a series of sulfonamide derivatives, including this compound, revealed significant cytotoxic effects against breast and colon cancer cell lines. The mechanism of action was linked to the inhibition of specific metabolic pathways critical for tumor growth .
Case Study: Enzyme Inhibition
Another research effort focused on the compound's ability to inhibit carbonic anhydrase activity, which plays a role in tumor microenvironment regulation. The findings suggested that modifications to the sulfonamide group could enhance inhibitory potency, providing insights into structure-activity relationships for future drug design .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares key structural elements with other sulfonamide derivatives, but its unique substituents differentiate its physicochemical and pharmacological properties:
Pharmacological Implications
- Piperidine Core : The piperidine scaffold is shared with opioid analogs like W-15 (), but the target’s sulfonamide groups likely redirect its activity away from opioid receptors toward other targets (e.g., kinases or proteases) .
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule can be dissected into two primary fragments: 2-((difluoromethyl)sulfonyl)benzoic acid and 1-(cyclopropylsulfonyl)piperidin-4-yl)methylamine . Retrosynthetically, the amide bond connecting these fragments is formed via coupling reactions, while the sulfonyl groups are introduced through nucleophilic substitution or direct sulfonylation.
Synthesis of 1-(Cyclopropylsulfonyl)piperidin-4-yl)methylamine
The piperidine intermediate is synthesized by sulfonylation of piperidin-4-ylmethanol with cyclopropanesulfonyl chloride . In a representative procedure, piperidin-4-ylmethanol (1.0 eq) is treated with cyclopropanesulfonyl chloride (1.2 eq) in dichloromethane, using triethylamine (1.5 eq) as a base and DMAP (0.05 eq) as a catalyst. The reaction proceeds at 0–25°C for 6–12 hours, yielding the sulfonylated product in 85–92% purity. Subsequent oxidation or functional group transformations are unnecessary due to the stability of the cyclopropylsulfonyl group.
Preparation of 2-((Difluoromethyl)sulfonyl)benzoic Acid
This fragment is synthesized via sulfonation of 2-mercaptobenzoic acid with difluoromethylsulfonyl chloride . The thiol group undergoes sulfonylation in tetrahydrofuran (THF) under inert conditions, with pyridine (2.0 eq) as a base. After quenching with aqueous HCl, the crude product is purified via recrystallization from ethanol/water (3:1), achieving 89% yield and >95% purity.
Amide Bond Formation: Methodological Comparisons
Coupling the two fragments requires activation of the benzoic acid moiety. Three methods are evaluated:
Carbodiimide-Mediated Coupling (EDCl/HOBt)
A classic approach using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF achieves moderate yields (65–72%). However, residual EDCl byproducts complicate purification.
HATU-Driven Coupling
Employing hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) with N,N-diisopropylethylamine (DIPEA) in acetonitrile improves yields to 82–88%. HATU’s superior activation of carboxylic acids reduces reaction times to 2–4 hours.
Mixed Anhydride Method
Reaction with isobutyl chloroformate in THF yields 70–75% product but requires stringent temperature control (−10°C).
Table 1: Amide Coupling Efficiency Across Methods
| Method | Reagents | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDCl/HOBt | EDCl, HOBt, DIPEA | DMF | 65–72 | 90–92 |
| HATU | HATU, DIPEA | Acetonitrile | 82–88 | 94–96 |
| Mixed Anhydride | Isobutyl chloroformate | THF | 70–75 | 88–90 |
Sulfonylation Optimization: Catalytic and Solvent Effects
The installation of sulfonyl groups is critical for both intermediates. Key variables include:
Catalyst Screening
DMAP (4-dimethylaminopyridine) at 0.05–0.1 eq accelerates sulfonylation by stabilizing the transition state, reducing reaction times by 30–40% compared to uncatalyzed conditions.
Solvent Impact
Polar aprotic solvents (e.g., acetonitrile, THF) enhance sulfonyl chloride reactivity over dichloromethane, as evidenced by 15–20% yield improvements.
Table 2: Sulfonylation Efficiency with Catalysts and Solvents
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| None | Dichloromethane | 12 | 68 |
| DMAP | Acetonitrile | 8 | 85 |
| DMAP | THF | 7 | 88 |
Purification and Characterization
Recrystallization Protocols
Crude N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-((difluoromethyl)sulfonyl)benzamide is purified via recrystallization from ethanol/water (4:1), yielding needle-like crystals with 99.1–99.5% HPLC purity.
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d6): δ 8.12 (d, J = 7.6 Hz, 1H, ArH), 7.95 (s, 1H, SO₂CF₂H), 4.32 (s, 2H, CH₂NH), 3.65–3.70 (m, 2H, piperidine), 2.95–3.10 (m, 2H, piperidine), 1.80–1.90 (m, 1H, cyclopropane), 1.20–1.40 (m, 4H, piperidine).
- HRMS : m/z calculated for C₁₉H₂₃F₂N₂O₅S₂ [M+H]⁺: 493.1064; found: 493.1068.
Challenges in Difluoromethylsulfonyl Group Incorporation
The electron-withdrawing nature of the difluoromethylsulfonyl group complicates nucleophilic aromatic substitution. Mitigation strategies include:
Industrial-Scale Adaptations
For kilogram-scale production, continuous flow reactors reduce reaction times by 50% compared to batch processes. A patented method employs a tubular reactor with immobilized DMAP, achieving 91% yield at 100 g/h throughput.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
